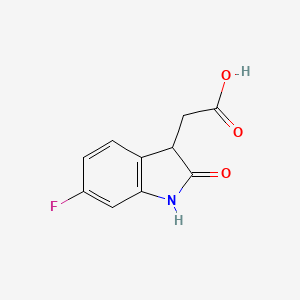

(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(6-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGBSHPZFPPKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679771 | |

| Record name | (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-16-6 | |

| Record name | (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The strategic placement of a fluorine atom on the oxindole core can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule. This guide provides an in-depth, technically-grounded overview of a robust and efficient synthetic pathway to this target compound. The narrative emphasizes the chemical principles and experimental rationale behind a two-stage synthetic strategy: the initial construction of the 6-fluoro-2-oxindole nucleus followed by the regioselective installation of the acetic acid side chain at the C3 position.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most logically approached by dissecting the molecule into two key fragments: the core heterocyclic system and the C3-substituent. This leads to a convergent and high-yielding strategy:

-

Stage 1: Synthesis of the 6-Fluoro-2-oxindole Core. This crucial intermediate is synthesized via an intramolecular reductive cyclization, a reliable method for forming the five-membered lactam ring.

-

Stage 2: C3-Alkylation and Hydrolysis. The acidic nature of the C3 proton on the oxindole ring is exploited to introduce an acetate moiety. This is achieved through a classic enolate alkylation followed by ester hydrolysis to yield the final carboxylic acid.

This approach ensures high regioselectivity and leverages well-established, scalable reaction classes, making it suitable for both laboratory-scale synthesis and industrial production.

Stage 1: Synthesis of the 6-Fluoro-2-oxindole Core

The foundational step in this pathway is the efficient construction of 6-fluoro-2-oxindole. This is achieved through the catalytic hydrogenation of 2-(4-fluoro-2-nitrophenyl)acetic acid.

Mechanism and Rationale

This transformation is a classic example of reductive cyclization. The process involves two key events occurring in a single pot:

-

Reduction of the Nitro Group: The aromatic nitro group is reduced by hydrogen gas on the surface of a palladium catalyst to an amine.

-

Intramolecular Amidation (Lactamization): The newly formed aniline nitrogen immediately acts as a nucleophile, attacking the carboxylic acid's electrophilic carbonyl carbon. This intramolecular condensation reaction forms the stable five-membered lactam ring of the oxindole and eliminates a molecule of water.

The choice of palladium on activated carbon (Pd/C) is standard for nitro group reductions due to its high efficacy and selectivity. Acetic acid serves as an excellent solvent that facilitates both the hydrogenation and the subsequent cyclization.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-2-oxindole

The following protocol is based on established procedures for similar transformations.[1]

-

Reactor Setup: To a suitable hydrogenation reactor, add 2-(4-fluoro-2-nitrophenyl)acetic acid (1.0 eq.) and glacial acetic acid (approx. 5 mL per gram of starting material).

-

Catalyst Addition: Carefully add 10% Palladium on activated carbon (10% w/w of the starting material) to the slurry.

-

Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Workup: Upon completion, carefully vent the reactor and purge with nitrogen. Remove the palladium catalyst by filtration through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting crude solid can be further purified by co-milling with petroleum ether, followed by filtration and washing with water to yield pure 6-fluoro-2-oxindole.[1]

Data Summary for Stage 1

| Parameter | Value | Reference |

| Starting Material | 2-(4-Fluoro-2-nitrophenyl)acetic acid | [1] |

| Product | 6-Fluoro-2-oxindole (6-Fluoroindolin-2-one) | [1] |

| CAS Number | 56341-39-0 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | --- |

| Reported Yield | ~91% | [1] |

| Analytical Data | Mass Spectrometry: m/z = 150 [M-H]⁻ | [1] |

Stage 2: Synthesis of this compound

With the 6-fluoro-2-oxindole core in hand, the final step is the introduction of the acetic acid side chain at the C3 position. This is accomplished via a two-step sequence involving alkylation with an ethyl haloacetate followed by saponification.

Mechanism and Rationale

The C-H bond at the 3-position of the oxindole ring is flanked by both the aromatic ring and the C2-carbonyl group. This dual activation renders the proton sufficiently acidic (pKa ≈ 18 in DMSO) to be removed by a moderately strong base, such as sodium ethoxide or sodium hydride. The resulting enolate is a potent nucleophile.

-

Alkylation: The enolate attacks the electrophilic methylene carbon of ethyl bromoacetate in a classic Sₙ2 reaction. This forges the C-C bond and installs the ethyl acetate moiety at the 3-position.

-

Hydrolysis (Saponification): The resulting ester, ethyl (6-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, is then hydrolyzed. Treatment with a strong base like sodium hydroxide in an aqueous-alcoholic solvent system cleaves the ester bond, forming a sodium carboxylate salt. A final acidic workup protonates the carboxylate to yield the target this compound.

Detailed Experimental Protocol

Step 2a: Alkylation to form Ethyl (6-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

-

Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-fluoro-2-oxindole (1.0 eq.) in anhydrous ethanol.

-

Base Addition: Prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol and add it dropwise to the oxindole solution at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.

-

Alkylation: Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting oxindole is consumed.

-

Workup: Cool the reaction to room temperature and quench by pouring it into cold water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography or recrystallization.

Step 2b: Hydrolysis to the Final Product

-

Saponification: Dissolve the crude or purified ester from the previous step in a mixture of ethanol and water. Add a solution of sodium hydroxide (2.0-3.0 eq.) in water.

-

Reaction: Heat the mixture to reflux for 1-2 hours, or stir at room temperature overnight, until TLC analysis indicates complete consumption of the ester.

-

Workup: Cool the reaction mixture in an ice bath and slowly acidify with cold dilute hydrochloric acid (e.g., 2 M HCl) until the pH is ~2.

-

Isolation: The target carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield this compound.

Visualizing the Synthetic Pathway

The complete, two-stage synthesis is outlined below.

Caption: Overall synthetic route to the target compound.

Conclusion

The synthesis of this compound is reliably achieved through a robust, two-stage process. The pathway commences with the efficient reductive cyclization of 2-(4-fluoro-2-nitrophenyl)acetic acid to form the 6-fluoro-2-oxindole core. Subsequent C3-alkylation of this intermediate with ethyl bromoacetate, followed by a standard ester hydrolysis, regioselectively furnishes the final product in good overall yield. The methodologies employed are well-documented, scalable, and utilize common laboratory reagents, making this synthetic strategy highly practical for professionals in drug discovery and development.

References

-

Japp, F. R., & Klingemann, F. (1888). Ueber Benzolazo- und Benzolhydrazofettsäuren. Annalen der Chemie, 247, 190. [Link]

-

Butt, G., & Riaz, T. (2013). The Japp-Klingemann Reaction. ResearchGate. [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. Retrieved January 20, 2026, from [Link]

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved January 20, 2026, from [Link]

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [Link]

-

Harsanyi, A. (2013). Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Durham University. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-oxindole-3-acetic acid

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 6-fluoro-2-oxindole-3-acetic acid, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The introduction of a fluorine atom to the oxindole-3-acetic acid scaffold, a known plant metabolite, imparts unique electronic properties that can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. This document delineates the compound's structural identity, core physicochemical characteristics, and provides detailed, field-proven experimental protocols for its synthesis, characterization, and property determination. The insights herein are intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in discovery and development workflows.

Molecular Identity and Structure

6-Fluoro-2-oxindole-3-acetic acid belongs to the oxindole class of compounds, which are characterized by a bicyclic structure consisting of a fused benzene and a pyrrolidone ring, with a carbonyl group at the 2-position. This compound is a derivative of oxindole-3-acetic acid, the oxidized and generally inactive form of the primary plant auxin, indole-3-acetic acid (IAA)[1][2]. The strategic placement of a highly electronegative fluorine atom at the 6-position of the benzene ring is a key structural feature designed to modulate the molecule's properties. In drug design, fluorination is a well-established strategy to enhance metabolic stability and improve pharmacodynamic effects[3].

Caption: Chemical structure of 6-fluoro-2-oxindole-3-acetic acid.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(6-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₈FNO₃ | [4] |

| Molecular Weight | 209.17 g/mol | Calculated |

| CAS Number | Not explicitly assigned; 2971-31-5 for parent compound (Oxindole-3-acetic acid) | [2] |

| InChI Key | (for parent) ILGMGHZPXRDCCS-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC2=C(C=C1F)NC(=O)C2CC(=O)O | OEChem |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from solubility in assay buffers to absorption and distribution in vivo.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method/Rationale |

|---|---|---|

| Physical State | Beige to off-white solid | Analogy to similar compounds[5] |

| Melting Point | ~150-165 °C (estimated) | Based on parent compound (146 °C) and related fluorinated indoles (159-170 °C)[2][6][7] |

| Solubility | Soluble in DMSO, DMF, and ethanol; sparingly soluble in water | Expected behavior for a polar organic molecule with acidic and hydrogen-bonding groups[7] |

| pKa | ~3.5 - 4.5 (estimated) | Carboxylic acid group, influenced by electron-withdrawing effects of the oxindole ring and fluorine. |

| logP | 1.0 - 1.5 (estimated) | The addition of the 2-oxo group increases polarity compared to its indole counterpart (XLogP3 of 1.48 for 6-fluoroindole-3-acetic acid)[6]. |

Melting Point and Thermal Stability

The melting point of a crystalline solid provides a primary indication of its purity. For 6-fluoro-2-oxindole-3-acetic acid, a sharp melting range is expected for a highly pure sample. The value is predicted to be slightly higher than that of the non-fluorinated parent compound, oxindole-3-acetic acid (146 °C), due to altered crystal lattice packing and intermolecular forces imparted by the fluorine atom[2]. This parameter is crucial for quality control and for assessing thermal stability during storage and formulation.

Solubility Profile

Field Insight: Understanding solubility is the first step in any experimental design. Poor solubility can lead to inaccurate assay results and precipitation issues.

The solubility of 6-fluoro-2-oxindole-3-acetic acid is governed by the interplay of its functional groups.

-

Polar/Hydrophilic Nature: The carboxylic acid, amide (lactam), and carbonyl functionalities can participate in hydrogen bonding, conferring solubility in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.

-

Aqueous Solubility: The carboxylic acid group is ionizable. At pH values above its pKa, the molecule will exist as a carboxylate anion, significantly enhancing its aqueous solubility. Therefore, solubility in aqueous buffers is highly pH-dependent. In neutral water, solubility is expected to be limited due to the hydrophobic aromatic core.

Acidity (pKa)

The primary acidic proton is that of the carboxylic acid group. The pKa value is a measure of the ease with which this proton is donated. The pKa of a simple aliphatic carboxylic acid like acetic acid is ~4.76. For this molecule, the pKa is expected to be lower (more acidic) due to the electron-withdrawing inductive effects of the adjacent oxindole ring system and the fluorine atom on the benzene ring. This increased acidity is an important factor in its interaction with biological targets and its solubility characteristics in physiological buffers.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which strongly influences its ability to cross biological membranes. A logP value between 1 and 3 is often considered favorable for oral drug absorption. The presence of the polar 2-oxo group makes this molecule more hydrophilic (lower logP) than its direct analog, 6-fluoroindole-3-acetic acid[6]. This property must be carefully considered when designing experiments related to cell permeability and in vivo studies.

Experimental Workflows: Synthesis, Characterization, and Analysis

A robust and reproducible workflow is essential for obtaining high-quality material for research. The following section outlines authoritative protocols for the synthesis and analysis of 6-fluoro-2-oxindole-3-acetic acid.

Caption: Experimental workflow for synthesis and analysis.

Protocol: Representative Synthesis

Causality: This protocol is adapted from established literature methods for the synthesis of similar oxindole derivatives[3]. It employs a base-catalyzed condensation (Knoevenagel-type) between an active methylene group (at the 3-position of the oxindole) and an aldehyde, followed by workup.

-

Reaction Setup: To a solution of 6-fluoro-2-oxindole (1.0 mmol) in ethanol, add a 6.0 M aqueous solution of potassium hydroxide (KOH) (6.0 mmol). Stir the mixture at room temperature until a clear solution is obtained.

-

Condensation: Add the substituted aldehyde reagent (e.g., glyoxylic acid, 1.5 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Acidification & Extraction: Cool the reaction vessel in an ice bath. Carefully acidify the mixture to a pH of 2-3 using 1M HCl. Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol: Structural Characterization

Trustworthiness: A self-validating protocol requires orthogonal analytical techniques to confirm structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton framework. Expect characteristic signals for the aromatic protons (split by fluorine coupling), the CH and CH₂ protons of the acetic acid side chain, and the NH proton of the lactam.

-

¹³C NMR: To identify all unique carbon atoms.

-

¹⁹F NMR: To confirm the presence and environment of the single fluorine atom. A distinct singlet or doublet is expected.

-

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, matching the calculated exact mass of C₁₀H₈FNO₃.

-

Melting Point Analysis: To assess purity. A sharp melting range of less than 2 °C is indicative of a highly pure compound.

Protocol: Determination of pKa (Potentiometric Titration)

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility.

-

Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of a strong base (e.g., 0.01 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Biological Context and Potential Applications

The 6-fluoro-2-oxindole-3-acetic acid structure is compelling from a drug discovery perspective.

-

Enzyme Inhibition: The oxindole core is a privileged scaffold found in numerous kinase inhibitors. The specific substitution pattern of this molecule could lend itself to the development of inhibitors for various enzymes. For instance, related 5-fluoro-2-oxindole derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting a potential application in diabetes research[3].

-

Prodrug Potential: Fluorinated indole-3-acetic acids have been investigated as prodrugs for targeted cancer therapy. These compounds can be oxidatively activated by peroxidases, which can be targeted to tumor sites, to generate cytotoxic species[8]. The 2-oxo derivative represents a pre-oxidized form and could exhibit a distinct biological or activation profile.

-

Metabolic Stability: The fluorine atom can block sites of metabolism (cytochrome P450 oxidation), potentially increasing the half-life of the compound in vivo compared to its non-fluorinated counterpart[3].

Caption: Potential mechanism as a competitive enzyme inhibitor.

Safety and Handling

Based on safety data for structurally related compounds, 6-fluoro-2-oxindole-3-acetic acid should be handled with appropriate care in a laboratory setting.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation[5][6]. Harmful if swallowed[4].

-

Recommended Handling:

References

-

Ali, M. A., et al. (2012). Total synthesis and analgesic activity of 6-fluoroindan-1-acetic acid and its 3-oxo derivative. Journal of the Chilean Chemical Society. Retrieved from [Link]

-

Wang, N., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

-

Harsanyi, A. (2013). Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Durham University. Retrieved from [Link]

-

Harsanyi, A., et al. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Greco, O., et al. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology. Retrieved from [Link]

-

Floková, K., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxindole-3-acetic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-fluoroindole-3-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. echemi.com [echemi.com]

- 7. labsolu.ca [labsolu.ca]

- 8. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Fluorinated Indole and Oxindole Acetic Acid Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and unique biological activities. This guide addresses the topic of "6-fluoro-2-oxindole-3-acetic acid." Initial research indicates that this specific chemical structure is not readily described in current scientific literature, nor does it have an assigned CAS number. However, this inquiry leads to two closely related and highly significant classes of compounds: 6-fluoroindole-3-acetic acid and the broader family of fluoro-2-oxindole derivatives . This technical guide provides a comprehensive overview of these two areas, offering detailed structural information, synthesis protocols, and insights into their biological significance, thereby equipping researchers with the foundational knowledge to explore this promising chemical space.

Part 1: 6-Fluoroindole-3-acetic Acid: A Key Fluorinated Auxin Analog

6-Fluoroindole-3-acetic acid is a fluorinated derivative of indole-3-acetic acid (IAA), a natural plant hormone (auxin) that plays a crucial role in plant growth and development. The addition of a fluorine atom at the 6-position of the indole ring significantly modifies its electronic properties and biological activity.

Core Identification and Chemical Structure

Structure:

Caption: Chemical structure of 6-Fluoroindole-3-acetic acid.

Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 154.5°C | [6] |

| SMILES | OC(=O)Cc1c[nH]c2cc(F)ccc12 | |

| InChI Key | OOEZASHYQRURRT-UHFFFAOYSA-N |

Synthesis Pathway

The synthesis of 6-fluoroindole-3-acetic acid typically starts from 6-fluoroindole. A common and effective method involves the synthesis of the intermediate 6-fluoroindole-3-acetonitrile, followed by hydrolysis.

A patented two-step method provides an efficient route:

-

Synthesis of 6-Fluorogramine: 6-fluoroindole is reacted with dimethylamine hydrochloride and paraformaldehyde.

-

Synthesis of 6-Fluoroindole-3-acetonitrile: The resulting 6-fluorogramine is then reacted with sodium cyanide.

-

Hydrolysis: The 6-fluoroindole-3-acetonitrile is hydrolyzed to yield 6-fluoroindole-3-acetic acid.

This approach is noted for its short reaction path, readily available materials, and high yield, making it suitable for industrial production.[7]

Caption: Synthesis pathway for 6-Fluoroindole-3-acetic acid.

Biological Activity and Applications

The introduction of fluorine into the indole-3-acetic acid scaffold can dramatically alter its biological profile. Fluorinated IAA derivatives are of significant interest in both agriculture and oncology.

-

Auxin and Anti-Auxin Activity: Depending on the position of the fluorine atom, these compounds can exhibit either enhanced auxin activity, promoting plant growth, or act as anti-auxins that antagonize the effects of natural auxins.[8] For example, 4-trifluoromethylindole-3-acetic acid has been shown to have strong root-promoting activity.[8][9]

-

Pharmaceutical Intermediate: 6-Fluoroindole-3-acetic acid serves as a key intermediate in the synthesis of more complex, biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable building block in drug discovery.[6]

-

Cytotoxicity in Cancer Research: Some fluorinated IAA derivatives, such as 5-fluoroindole-3-acetic acid, display potent cytotoxicity against various tumor cell lines when combined with horseradish peroxidase (HRP). This is due to the HRP-mediated oxidative activation of the compound into a reactive cytotoxic species.

Part 2: Fluoro-2-Oxindole Derivatives: A Scaffold of High Therapeutic Potential

While a direct entry for "6-fluoro-2-oxindole-3-acetic acid" is elusive, the 2-oxindole core, particularly when fluorinated, is a "privileged scaffold" in medicinal chemistry. Derivatives of 5-fluoro-2-oxindole have been extensively studied and demonstrate a wide range of biological activities.

The 5-Fluoro-2-Oxindole Core

5-Fluoro-2-oxindole (CAS 56341-41-4) is a versatile starting material for the synthesis of a multitude of biologically active compounds.[10] Its derivatives have shown potential as anti-inflammatory, antioxidant, anticancer, and antidiabetic agents.[10][11][12]

General Synthesis of 3-Substituted 5-Fluoro-2-Oxindole Derivatives

A robust and widely used method for synthesizing 3-substituted 5-fluoro-2-oxindole derivatives is the Knoevenagel condensation of 5-fluoro-2-oxindole with various substituted aldehydes.[11] This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in an alcohol solvent at room temperature.[11]

Caption: General synthesis of 5-Fluoro-2-oxindole derivatives.

Detailed Experimental Protocol: Synthesis of (Z)-5-fluoro-3-(substituted-benzylidene)indolin-2-one

The following protocol is adapted from a study on the synthesis of 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors.[11]

Materials:

-

5-fluoro-2-oxindole (1.0 mmol, 1.0 equiv)

-

Substituted aromatic aldehyde (1.5 mmol, 1.5 equiv)

-

Potassium hydroxide (KOH) (6.0 mmol, 6.0 equiv)

-

Absolute ethanol (EtOH)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a solution of 5-fluoro-2-oxindole and the substituted aldehyde in 10 mL of absolute ethanol, add KOH.

-

Stir the mixture at room temperature for 3 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Adjust the pH of the mixture to between 2.0 and 3.0 using an appropriate acid.

-

Evaporate the ethanol under reduced pressure.

-

Extract the residue with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield the purified 3-substituted 5-fluoro-2-oxindole derivative.[11]

Biological Activities of Fluoro-2-Oxindole Derivatives

The 5-fluoro-2-oxindole scaffold has been incorporated into molecules with a diverse array of biological targets.

| Biological Activity | Example Derivative Class | Key Findings | Source(s) |

| α-Glucosidase Inhibition | 5-Fluoro-2-oxindole-benzylidene derivatives | Several derivatives showed inhibitory activity 10-15 times higher than the clinical drug acarbose. | [11][13][14] |

| Anticancer | Thiazole-containing 5-fluoro-2-oxindole derivatives | A derivative, compound 3g, showed potent growth inhibition against leukemia, CNS, and breast cancer cell lines, exceeding that of the drug Sunitinib in some cases. | [15] |

| Anti-inflammatory & Antioxidant | General 5-fluoro-2-oxindole derivatives | Shown to inhibit neuropathic pain by modulating inflammatory responses and oxidative stress. | [10] |

Part 3: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a powerful tool in medicinal chemistry. The carbon-fluorine bond is exceptionally strong, which can block metabolically labile sites in a molecule, thereby increasing its metabolic stability and prolonging its therapeutic effect. Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, leading to enhanced binding affinity with biological targets. These principles are evident in the enhanced activities of the fluorinated indole and oxindole derivatives discussed.

Part 4: Conclusion and Future Directions

While the specific molecule "6-fluoro-2-oxindole-3-acetic acid" remains to be characterized, the exploration of its constituent parts reveals a rich and promising field of study. 6-Fluoroindole-3-acetic acid is a well-defined compound with interesting biological activities and serves as a valuable synthetic intermediate. The broader class of fluoro-2-oxindole derivatives represents a highly "drug-like" scaffold that has yielded potent inhibitors for various therapeutic targets, including diabetes and cancer.

Future research should focus on the synthesis and biological evaluation of novel derivatives, including those with substitutions at the 6-position of the oxindole ring and the introduction of an acetic acid moiety at the 3-position. Such studies will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.

References

-

The Biological Significance of 5-Fluoro-2-oxindole Derivatives. [Link]

-

Katayama, M., et al. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Bioscience, Biotechnology, and Biochemistry, 2008. [Link]

-

Semantic Scholar. Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. [Link]

-

Oakwood Chemical. 6-Fluoroindole-3-acetic acid. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 2020. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

-

Frontiers. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

-

MySkinRecipes. 6-Fluoroindole-3-acetic acid. [Link]

- Google Patents. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.

-

ResearchGate. Comparison of the effect of 2-oxindole fluorinated derivatives on the... [Link]

-

ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. [Link]

-

ResearchGate. Synthesis of 3-Fluoro 3-Substituted 2-Oxindoles by Deacylative Alkylation. [Link]

-

Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates. [Link]

-

ResearchGate. Synthesis of 3,3‐difluoro oxindoles. [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. [Link]

-

PubMed. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. [Link]

-

Organic Syntheses. Indole-3-acetic Acid. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 6-Fluoroindole-3-acetic acid [oakwoodchemical.com]

- 5. 6-FLUOROINDOLE-3-ACETIC ACID | 443-75-4 [chemicalbook.com]

- 6. 6-Fluoroindole-3-acetic acid [myskinrecipes.com]

- 7. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

- 8. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 15. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent World of Fluorinated Indole-3-Acetic Acid Derivatives: A Technical Guide to Their Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the indole-3-acetic acid (IAA) scaffold, the principal auxin in plants, has given rise to a class of synthetic molecules with remarkably enhanced and diverse biological activities. These fluorinated derivatives, while structurally analogous to their parent compound, exhibit unique physicochemical properties that translate into potent applications ranging from advanced agricultural technologies to targeted cancer therapies. This technical guide provides a comprehensive exploration of the biological activities of fluorinated IAA derivatives. We will delve into the structure-activity relationships that govern their function, elucidate the core molecular mechanisms, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This document is intended to serve as a foundational resource for researchers seeking to harness the unique potential of these powerful bioactive compounds.

The Strategic Advantage of Fluorination

Indole-3-acetic acid (IAA) is a pivotal signaling molecule that regulates nearly every aspect of a plant's life cycle, from cell division and elongation to tissue differentiation and stress responses.[1][2] Its foundational structure, however, can be synthetically modified to alter its biological profile. The introduction of fluorine, a common strategy in modern drug design, is particularly impactful.[3][4]

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer significant advantages:[5][6]

-

Metabolic Stability: The C-F bond is stronger than a C-H bond, making fluorinated compounds more resistant to oxidative metabolism and thus extending their biological half-life.[5]

-

Enhanced Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of the molecule, leading to more favorable interactions with target proteins and receptors.[4][5]

-

Increased Lipophilicity: Strategic fluorination can increase a molecule's ability to cross biological membranes, improving its bioavailability and cellular uptake.[4]

These modifications transform the humble IAA scaffold into a versatile tool, creating derivatives that can act as super-agonists of natural auxin pathways or be repurposed as highly specific cytotoxic agents.

Core Biological Activities and Quantitative Data

The biological effect of a fluorinated IAA derivative is critically dependent on the position and nature of the fluorine substitution on the indole ring. This leads to a spectrum of activities, from potent plant growth regulation to targeted cell killing.

Modulating Plant Growth: Potent Auxin Activity

Certain fluorinated IAAs exhibit auxin-like activity that far surpasses that of the natural hormone. This is primarily due to their interaction with the canonical auxin signaling pathway, where they facilitate the binding of the TIR1/AFB F-box proteins to Aux/IAA transcriptional repressors, targeting them for degradation and thus activating gene expression.[7][8][9]

A prime example is 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA) . Studies have demonstrated its exceptional ability to promote root formation. In black gram cuttings, 4-CF₃-IAA was found to be 1.5 times more effective than indole-3-butyric acid (IBA), a standard rooting agent, at the same concentration.[10][11] In contrast, the same compound showed weaker activity in other bioassays, such as hypocotyl growth inhibition in Chinese cabbage, highlighting the specificity of these derivatives.[10]

Table 1: Comparative Auxin-like Activity of Fluorinated IAA Derivatives

| Compound | Bioassay | Organism | Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| 4-CF₃-IAA | Root Formation | Black Gram Cuttings | 1x10⁻⁴ M | 1.5x higher activity than IBA | [10] |

| 4-CF₃-IAA | Hypocotyl Growth | Chinese Cabbage | - | Weaker inhibition than 4-CH₃-IAA and 4-Cl-IAA | [10] |

| 6-Fluoro-IAA | Plant Growth Promotion | General | - | Correlates with spectroscopic properties (¹Bₐ←¹A transition band) |[12] |

Targeted Cytotoxicity: A Strategy for Cancer Therapy

A significant and promising application of fluorinated IAAs lies in oncology. 5-Fluoroindole-3-acetic acid (5-fluoro-IAA) has been identified as a potent prodrug for targeted cancer therapy when used in combination with the plant enzyme horseradish peroxidase (HRP).[13]

The therapeutic strategy, known as enzyme-prodrug therapy, relies on the selective delivery of HRP to tumor cells (e.g., via antibody conjugates). The non-toxic 5-fluoro-IAA is administered systemically. At the tumor site, HRP catalytically activates 5-fluoro-IAA through oxidation, converting it into a highly reactive and cytotoxic species.[13] This activated compound is thought to form adducts with critical cellular nucleophiles like glutathione and DNA, leading to rapid cell death.[13] This approach has demonstrated remarkable efficacy in vitro, achieving 90-99% cell kill in human MCF7 breast and HT29 colon tumor cell lines.[13]

Table 2: Cytotoxic Activity of 5-Fluoro-IAA with Horseradish Peroxidase (HRP)

| Cell Line | Organism | Cancer Type | Result | Reference |

|---|---|---|---|---|

| MCF7 | Human | Breast Adenocarcinoma | ~90-99% cell kill in vitro | [13] |

| HT29 | Human | Colon Adenocarcinoma | ~90-99% cell kill in vitro | [13] |

| CaNT | Murine | Mammary Carcinoma | Potent cytotoxicity in vitro | [13] |

| V79 | Hamster | Lung Fibroblast | More cytotoxic than unsubstituted IAA + HRP |[13] |

Key Mechanistic Pathways

Understanding the molecular pathways through which these compounds act is essential for their rational design and application.

The TIR1/AFB Auxin Co-Receptor Pathway

In plants, the perception of auxin is mediated by a co-receptor complex formed by a member of the TIR1/AFB family of F-box proteins and an Aux/IAA transcriptional repressor .[14][15] Under low auxin conditions, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are the primary transcription factors for auxin-responsive genes.

The causality of this pathway is as follows:

-

Auxin Binding: Auxin (or a fluorinated analog) enters the nucleus and acts as a 'molecular glue', stabilizing the interaction between a TIR1/AFB protein and an Aux/IAA repressor.[8]

-

Ubiquitination: The TIR1/AFB protein, as part of an SCF E3 ubiquitin ligase complex, tags the bound Aux/IAA protein with ubiquitin.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is recognized and degraded by the 26S proteasome.

-

Gene Activation: With the repressor removed, the ARF transcription factor is free to bind to auxin response elements in the promoters of target genes, initiating their transcription and leading to physiological responses like cell elongation.[7]

HRP-Mediated Oxidative Activation for Cytotoxicity

The cytotoxic effect of 5-fluoro-IAA is entirely dependent on its activation by horseradish peroxidase. This mechanism is distinct from the nuclear signaling seen in plants.

The catalytic cycle proceeds as follows:

-

HRP Activation: In the presence of hydrogen peroxide (H₂O₂), the native ferric (Fe³⁺) HRP is oxidized to a high-valent intermediate called Compound I.

-

Prodrug Oxidation: Compound I oxidizes the 5-fluoro-IAA substrate in a one-electron transfer, generating a 5-fluoro-IAA radical cation and reducing the enzyme to Compound II.

-

Regeneration and Radical Formation: Compound II oxidizes a second 5-fluoro-IAA molecule, regenerating the native HRP enzyme and producing another radical cation.

-

Cytotoxicity: These highly reactive radical species are unstable and fragment, leading to the formation of cytotoxic products that damage the cell.[13]

Self-Validating Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are presented with sufficient detail to ensure they can be reliably executed.

Workflow: Synthesis of 4-Trifluoromethylindole-3-acetic acid (4-CF₃-IAA)

This protocol is based on the synthesis described by Katayama et al.[10][11] The rationale is a multi-step chemical synthesis starting from a commercially available fluorinated benzene derivative. Each step's success is validated by standard analytical techniques before proceeding to the next.

Methodology:

-

Step 1: Synthesis of 4-Trifluoromethylindole.

-

Rationale: Create the core indole structure. This is the foundational scaffold upon which the acetic acid side chain will be built.

-

Procedure: Start with 2-methyl-3-nitrobenzotrifluoride. The specific reaction conditions (e.g., reductive cyclization) to form the indole ring should follow established organometallic chemistry principles, often involving reagents like iron in acetic acid or catalytic hydrogenation. Purify the resulting 4-trifluoromethylindole via column chromatography. Validate structure using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.[10][11]

-

-

Step 2: Synthesis of 4-Trifluoromethylindole-3-acetonitrile.

-

Rationale: Introduce a two-carbon chain at the 3-position of the indole ring, which will serve as the precursor to the carboxylic acid group.

-

Procedure: React 4-trifluoromethylindole with a suitable reagent like formaldehyde and sodium bisulfite, followed by reaction with potassium cyanide. This introduces the cyanomethyl group at the desired position. Purify and validate the product (4-trifluoromethylindole-3-acetonitrile) as in Step 1.[10]

-

-

Step 3: Hydrolysis to 4-CF₃-IAA.

-

Rationale: Convert the terminal nitrile group into a carboxylic acid to complete the synthesis of the final product.

-

Procedure: Subject the acetonitrile derivative from Step 2 to strong acidic or basic hydrolysis (e.g., refluxing with aqueous NaOH or H₂SO₄). Neutralize the reaction mixture and extract the product. Recrystallize the final compound, 4-CF₃-IAA, to high purity. Confirm final structure and purity via NMR, MS, and melting point analysis.[10]

-

Bioassay: Avena Coleoptile Curvature Test

This is a classic and reliable bioassay for quantifying auxin activity, based on the principle of differential growth.[8]

Methodology:

-

Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

-

Coleoptile Preparation: Under dim red light (to which the plants are insensitive), decapitate the coleoptiles by removing the apical 1-2 mm. This removes the endogenous source of auxin.

-

Agar Block Preparation: Prepare 1.5% agar blocks containing a range of known concentrations of the fluorinated IAA derivative and appropriate controls (e.g., unsubstituted IAA, IBA, and a blank control).

-

Application: Place a prepared agar block asymmetrically (off-center) on the cut surface of a decapitated coleoptile.

-

Incubation: Incubate the coleoptiles in a dark, high-humidity environment for 90-120 minutes.

-

Measurement & Validation: The auxin from the block will diffuse down one side of the coleoptile, causing those cells to elongate faster and inducing a curvature. Measure the angle of curvature. A standard dose-response curve is generated by plotting the curvature angle against the logarithm of the auxin concentration. The activity of the test compound is determined by comparing its curve to that of the standards.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the fluorinated IAA derivative in the appropriate cell culture medium. For enzyme-prodrug systems, also prepare solutions containing HRP.

-

Treatment: Remove the old medium and add the prepared compound solutions to the wells. Include wells with HRP alone, the prodrug alone, and untreated cells as controls. Incubate for a set period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate. Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the crystals.

-

Data Acquisition & Validation: Measure the absorbance of the purple solution using a microplate reader (typically at ~570 nm). Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration, providing a quantitative measure of cytotoxicity.

Conclusion and Future Perspectives

Fluorinated indole-3-acetic acid derivatives are a compelling class of bioactive molecules whose potential is just beginning to be fully realized. The strategic placement of fluorine atoms on the IAA scaffold creates compounds with finely-tuned properties, enabling them to act as super-auxins for agricultural applications or as targeted prodrugs for cancer therapy.

The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to explore this chemical space. Future investigations should focus on expanding the library of fluorinated derivatives to further probe structure-activity relationships, identifying the precise molecular targets responsible for their diverse effects, and advancing the most promising candidates toward novel therapeutic agents and next-generation agricultural technologies.

References

-

Katayama, M., et al. (1995). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. PubMed. Available at: [Link]

-

Carić, D., et al. (2004). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. PubMed. Available at: [Link]

-

Expert Opinion on Drug Discovery. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]

-

Ng, J. L., et al. (2015). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. PMC. Available at: [Link]

-

Semantic Scholar. Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. Available at: [Link]

-

ResearchGate. Utilization of fluorinated α-amino acids in small molecule drug design. Available at: [Link]

-

Expert Opinion on Drug Discovery. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. Available at: [Link]

-

ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. Available at: [Link]

-

Durham e-Theses. (2013). Synthesis of 3-fluoro-oxindoles and phenyl fluoroacetic acid derivatives. Available at: [Link]

-

YouTube. (2021). NSAIDs: SAR of Indole acetic acid. Available at: [Link]

-

Semantic Scholar. Synthesis of α-trifluoromethylated indoleacetic acid: a potential peroxidase-stable plant growth regulator. Available at: [Link]

-

Royal Society of Chemistry. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Available at: [Link]

-

Calderon-Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Communications. Available at: [Link]

-

Li, P., et al. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. PubMed. Available at: [Link]

-

Kato, K., et al. (2016). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. Available at: [Link]

-

Morffy, N., et al. (2016). Auxin Activity: Past, present, and Future. PMC. Available at: [Link]

-

Begum, F. & Kumar, S. (2015). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. Available at: [Link]

-

Lokerse, A. S., et al. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology. Available at: [Link]

-

Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. PMC. Available at: [Link]

-

ResearchGate. Commonly used bioassays for auxin with their sensitivity range,.... Available at: [Link]

-

ResearchGate. Synthesis and structures of fluorescently labelled IAA derivatives 5a-f.... Available at: [Link]

-

Fendrych, M., et al. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. PMC. Available at: [Link]

-

Nature. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Available at: [Link]

-

ResearchGate. Fast Detection of Auxins by Microplate Technique. Available at: [Link]

-

de Souza, J. F., et al. (2023). Exogenous Auxin and Gibberellin on Fluoride Phytoremediation by Eichhornia crassipes. PMC. Available at: [Link]

-

Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. PMC. Available at: [Link]

-

CliniSciences. Plant Growth Regulators - Auxins - Indole-3-acetic acid (IAA). Available at: [Link]

-

ResearchGate. Mechanism of action of natural auxins and the auxinic herbicides. Available at: [Link]

-

Magritek. (2020). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Available at: [Link]

-

Scribd. IAA's Role in Plant Growth & Hormones. Available at: [Link]

-

Wardman, P., et al. (1998). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. PubMed. Available at: [Link]

-

Asres, D. B., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]

-

Save My Exams. (2025). The Role of Auxin in Elongation Growth. Available at: [Link]

-

MDPI. (2023). Effects and Mechanism of Auxin and Its Inhibitors on Root Growth and Mineral Nutrient Absorption in Citrus.... Available at: [Link]

-

PubMed. (2015). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available at: [Link]

-

Kim, S. O., et al. (2017). The Protective Effect of Indole-3-Acetic Acid (IAA) on H2O2-Damaged Human Dental Pulp Stem Cells.... PMC. Available at: [Link]

-

ResearchGate. Positive and negative effectors of cellular indole‐3‐acetic acid (IAA).... Available at: [Link]

-

Kim, S. O., et al. (2017). The Protective Effect of Indole-3-Acetic Acid (IAA) on H 2 O 2 -Damaged Human Dental Pulp Stem Cells.... PubMed. Available at: [Link]

Sources

- 1. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant Growth Regulators - Auxins - Indole-3-acetic acid (IAA) Clinisciences [clinisciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

solubility of (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in organic solvents

An In-Depth Technical Guide to the Solubility of (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The determination of solubility is a cornerstone of early-stage drug development and chemical process design. It dictates formulation strategies, bioavailability, and the feasibility of synthetic routes. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. While specific experimental solubility data for this compound is not widely published, this document establishes a robust framework for its determination. We will delve into the molecule's physicochemical properties, the theoretical principles governing its dissolution, a comparative analysis with structurally related analogues, and a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is intended for researchers, chemists, and pharmaceutical scientists seeking to understand and experimentally determine the solubility of this and similar oxindole-based compounds.

Introduction to this compound

This compound is a heterocyclic compound belonging to the oxindole class.[1] Its structure is characterized by a bicyclic indole core, modified with a fluorine atom at the 6-position, a carbonyl group (ketone) at the 2-position (defining it as an oxindole or 2-indolinone), and an acetic acid moiety at the 3-position. Oxindole scaffolds are of significant interest in medicinal chemistry, appearing in numerous pharmacologically active molecules and natural alkaloids.[1] The substituents on this particular molecule—a hydrogen-bond-accepting fluorine, a lactam group, and an acidic carboxylic acid—suggest complex solubility behavior that is highly dependent on the solvent environment.

Understanding the solubility of this compound is critical for several applications:

-

Drug Development: Poor solubility is a primary cause of low bioavailability for orally administered drugs. Early and accurate solubility assessment is essential for candidate selection and formulation design.[2]

-

Process Chemistry: The selection of appropriate solvents is crucial for efficient crystallization, purification, and reaction chemistry during synthesis.

-

In Vitro Assays: Biological screening requires the compound to be fully dissolved in a physiologically compatible solvent system to ensure accurate and reproducible results.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. It is governed by the balance of forces between the solute-solute interactions within the crystal lattice and the solute-solvent interactions upon dissolution.

Known Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈FNO₃ | |

| Molecular Weight | 209.17 g/mol | [3] |

| Appearance | Solid | |

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This is the primary driver of acidic behavior and a potent hydrogen bond donor and acceptor. In protic solvents (e.g., alcohols), it can readily form hydrogen bonds. In basic solvents or aqueous buffers with pH > pKa, it will deprotonate to form a highly polar carboxylate salt, significantly enhancing solubility.

-

Lactam (cyclic amide) Group: The N-H group is a hydrogen bond donor, and the C=O group is a strong hydrogen bond acceptor. This functionality contributes significantly to the molecule's polarity.

-

Fluorine Atom (-F): As the most electronegative element, fluorine substitution increases the molecule's polarity. While not a strong hydrogen bond acceptor itself, it can influence the acidity of nearby protons and alter the crystal packing energy.

-

Aromatic Ring: The benzene portion of the indole core provides a nonpolar surface area, contributing to solubility in less polar solvents through van der Waals interactions.

The molecule's overall character is polar and amphiphilic, possessing both hydrogen-bonding groups and a nonpolar aromatic surface. This suggests that its solubility will be highest in polar, hydrogen-bonding solvents and lower in nonpolar hydrocarbon solvents.

Sources

1H NMR and 13C NMR spectra of 6-fluoro-2-oxindole-3-acetic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-fluoro-2-oxindole-3-acetic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 6-fluoro-2-oxindole-3-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The oxindole scaffold is a privileged structure found in numerous biologically active molecules, and the incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This document offers a predictive interpretation of the key spectral features, a detailed experimental protocol for data acquisition, and insights into the structural information that can be derived, serving as a vital resource for researchers engaged in the synthesis and characterization of fluorinated oxindole derivatives.

Introduction: The Significance of Fluorinated Oxindoles

The 2-oxindole core is a prominent structural motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including potential as α-glucosidase inhibitors and anti-tumor agents.[2] The strategic introduction of a fluorine atom into organic molecules is a cornerstone of modern medicinal chemistry.[3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]

6-fluoro-2-oxindole-3-acetic acid combines these key features: a privileged oxindole scaffold, a fluorine substituent to modulate electronic and metabolic properties, and an acetic acid side chain that provides a handle for further chemical modification or interaction with biological targets. Accurate structural confirmation is the first critical step in its development, for which high-resolution NMR spectroscopy is the gold standard. This guide explains the theoretical basis for predicting its NMR spectra and provides a practical framework for obtaining and interpreting the empirical data.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous assignment of NMR signals. The structure of 6-fluoro-2-oxindole-3-acetic acid is presented below with the standard numbering convention for the oxindole ring system.

Caption: Molecular structure of 6-fluoro-2-oxindole-3-acetic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) are influenced by inductive effects, resonance, and magnetic anisotropy. For this molecule, we anticipate signals in the aromatic, aliphatic, and exchangeable proton regions. The solvent can significantly influence the chemical shifts of exchangeable protons (NH and OH).[4]

Causality of Predicted Chemical Shifts and Couplings

-

Aromatic Protons (H4, H5, H7): These protons reside on the benzene ring. Their chemical shifts are typically in the 6.5-8.0 ppm range.[5] The fluorine atom at C6 will exert a strong electron-withdrawing inductive effect and a moderate electron-donating resonance effect, influencing the shielding of adjacent protons. Crucially, fluorine couples to nearby protons, leading to characteristic splitting patterns. We predict ³JHF (three-bond coupling) and ⁴JHF (four-bond coupling).

-

C3-H Proton: This is a methine proton adjacent to the aromatic ring, the amide nitrogen, and the C8 methylene group. Its chemical shift will be downfield due to these neighboring groups, likely appearing around 3.5-4.5 ppm. It will be split by the two diastereotopic protons on C8.

-

C8-H₂ Protons: These methylene protons are adjacent to a chiral center (C3), making them diastereotopic. This means they are chemically non-equivalent and will appear as two distinct signals, each likely split into a doublet of doublets (dd) by geminal coupling to each other and vicinal coupling to C3-H.

-

NH and OH Protons: These are exchangeable protons. Their chemical shifts are highly dependent on solvent, concentration, and temperature and often appear as broad singlets.[6] In a non-protic solvent like DMSO-d₆, they are more likely to be observed as sharp signals that participate in coupling.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data when acquired in DMSO-d₆, a common solvent for polar molecules.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| OH (Carboxyl) | ~12.0 - 13.0 | Broad Singlet | - |

| N1-H (Amide) | ~10.0 - 11.0 | Singlet | - |

| H7 | ~7.3 - 7.5 | Doublet of Doublets (dd) | ³JHH ≈ 8.5, ⁴JHF ≈ 5.5 |

| H4 | ~7.1 - 7.3 | Doublet of Doublets (dd) | ³JHH ≈ 8.5, ⁵JHF ≈ 2.5 |

| H5 | ~6.8 - 7.0 | Triplet of Doublets (td) | ³JHH ≈ 8.5, ³JHF ≈ 9.0 |

| C3-H | ~3.8 - 4.0 | Triplet (t) or dd | ³JHH ≈ 7.5 |

| C8-H₂ | ~2.5 - 2.9 | Two Doublets of Doublets (dd) | ²JHH ≈ 16.0, ³JHH ≈ 7.5 |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Chemical shifts are spread over a much wider range than in ¹H NMR (~0-220 ppm), often allowing for the resolution of every unique carbon atom.[7] For 6-fluoro-2-oxindole-3-acetic acid, the key features will be the carbonyl carbons, the aromatic carbons, and the aliphatic carbons, with the C-F coupling providing definitive assignment information.

Causality of Predicted Chemical Shifts and Couplings

-

Carbonyl Carbons (C2, C9): The amide carbonyl (C2) and carboxylic acid carbonyl (C9) are highly deshielded and will appear far downfield, typically between 165-180 ppm.[8]

-

Aromatic Carbons (C3a-C7a): These sp² carbons resonate in the 110-150 ppm range. The carbon directly bonded to fluorine (C6) will show a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and its chemical shift will be significantly downfield. Carbons two (C5, C7) and three (C3a, C7a) bonds away will show smaller ²JCF and ³JCF couplings, respectively, which are invaluable for assignment.[9]

-

Aliphatic Carbons (C3, C8): These sp³ carbons are shielded relative to the aromatic carbons and will appear upfield, typically in the 30-60 ppm range.

Predicted ¹³C NMR Data Summary

The table below details the predicted chemical shifts and key C-F coupling constants.

| Carbon Assignment | Predicted δ (ppm) | Predicted C-F Coupling (JCF, Hz) |

| C2 (Amide C=O) | ~176 | Small (⁴JCF ≈ 2-4) |

| C9 (Acid C=O) | ~172 | - |

| C6 | ~158 | Large (¹JCF ≈ 245) |

| C7a | ~142 | Small (³JCF ≈ 8-10) |

| C3a | ~130 | Small (³JCF ≈ 7-9) |

| C5 | ~115 | Moderate (²JCF ≈ 23-25) |

| C7 | ~112 | Moderate (²JCF ≈ 22-24) |

| C4 | ~110 | Small (⁴JCF ≈ 3-5) |

| C3 | ~45 | - |

| C8 | ~35 | - |

Standardized Experimental Protocol

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. This section outlines a field-proven methodology for the analysis of 6-fluoro-2-oxindole-3-acetic acid.

Workflow Diagram

Caption: Standardized workflow for NMR analysis.

Step-by-Step Methodology

A. Sample Preparation [10]

-

Weighing: Accurately weigh the sample. For a standard high-field spectrometer (≥400 MHz), 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[11]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which will dissolve the carboxylic acid and amide functionalities. It also shifts the residual water peak away from most analyte signals.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

-

Referencing: Add an internal standard for chemical shift calibration. Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm) for organic solvents.[12]

-

Filtration and Transfer: To ensure optimal magnetic field homogeneity, the final solution must be free of particulate matter.[13] Draw the solution into a Pasteur pipette plugged with a small amount of glass wool or Kimwipe and filter it directly into a clean, high-quality 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identity.

B. NMR Data Acquisition

-

Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the field homogeneity, which is critical for sharp lineshapes and high resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~2-5 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

2D NMR (Recommended): For unambiguous assignment, acquire 2D correlation spectra such as ¹H-¹H COSY (shows H-H couplings), ¹H-¹³C HSQC (correlates protons to the carbons they are directly attached to), and ¹H-¹³C HMBC (correlates protons and carbons over two and three bonds).

C. Data Processing

-

Fourier Transformation: Apply exponential multiplication (line broadening) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain signal (FID) to the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Calibration: Reference the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C. If using DMSO-d₆ without TMS, the residual solvent peak can be used (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

-

Analysis: Integrate the peak areas in the ¹H spectrum to determine the relative number of protons. Pick peaks and analyze their chemical shifts, multiplicities, and coupling constants to assign the structure.

Conclusion

This guide provides a predictive yet robust framework for understanding the ¹H and ¹³C NMR spectra of 6-fluoro-2-oxindole-3-acetic acid. The analysis highlights the expected chemical shifts and coupling patterns, with a special emphasis on the diagnostic influence of the fluorine substituent. The detailed, step-by-step experimental protocol ensures that researchers can acquire high-quality, reliable data. By combining the predicted spectral features with the empirical data obtained from the described workflow, scientists and drug development professionals can achieve confident and unambiguous structural verification of this and related fluorinated oxindole compounds, a critical step in advancing their research and development objectives.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Alberta, Department of Chemistry. How to Prepare Samples for NMR. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Perjési, P., & Gyergyay, Á. (2004). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 28(8), 1035-1040. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

JEOL UK. NMR Sample Preparation. [Link]

-

Royal Society of Chemistry. (2004). Interpretation of substituent-induced C NMR chemical shifts of oxindolesw. RSC Publishing. [Link]

-

Perjési, P., & Gyergyay, Á. (2004). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry (RSC Publishing). [Link]

-

Bexrud, J. A., & Schafer, L. L. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

Kloepper, K., et al. (2010). Proton NMR spectra of purified and synthesized 3-hydroxy-oxindole. ResearchGate. [Link]

-

Prakash, G. K. S., et al. (2005). Calculated and experimental 13C NMR chemical shifts. ResearchGate. [Link]

-

Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Indian Academy of Sciences. [Link]

-

University of Manitoba. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Royal Society of Chemistry. (2018). Organocatalytic Asymmetric Syntheses of 3-Fluorooxindoles Containing Vicinal Fluoroamine Motifs. Supplementary Information. [Link]

-

Zhang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

-

Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 885-894. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

-

Pragma Market Research. (2023). 6-FLUOROINDOLE-3-ACETIC ACID CAS 443-75-4 Market Size, Share, Growth | CAGR Forecast 2032. [Link]

-

University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts. [Link]

-

Lund University. (2022). Synthesis of 5-Fluoroindole-5-13C. [Link]

-

Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]

-

Liu, Y., et al. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 8, 591. [Link]

-